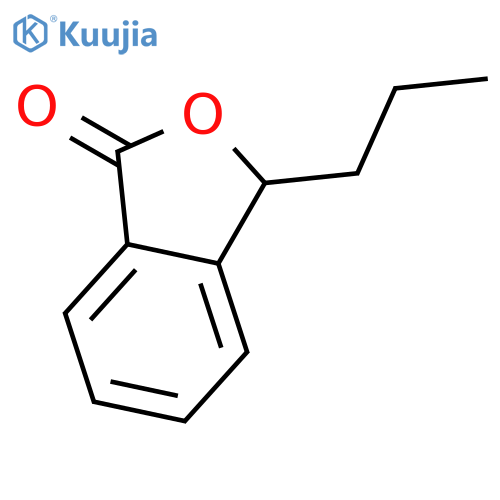Cas no 72424-08-9 (1(3H)-Isobenzofuranone, 3-propyl-)
1(3H)-イソベンゾフラノン、3-プロピル-は、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ベンゾフラノン骨格にプロピル基が導入された構造を持ち、高い反応性と安定性を兼ね備えています。特に、医薬品や農薬の合成において、キーインターメディエートとしての役割を果たします。その特異な構造により、さまざまな官能基との反応が可能で、多様な誘導体への変換が容易です。また、適度な極性と溶解性を示すため、反応溶媒への適応性にも優れています。

72424-08-9 structure
商品名:1(3H)-Isobenzofuranone, 3-propyl-
1(3H)-Isobenzofuranone, 3-propyl- 化学的及び物理的性質
名前と識別子
-
- 1(3H)-Isobenzofuranone, 3-propyl-
- 3-propyl-3H-2-benzofuran-1-one
- 72424-08-9
- SCHEMBL873209
- DTXSID40446766
- 3-propylisobenzofuran-1(3H)-one
- CHEMBL274714
-
- インチ: InChI=1S/C11H12O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-4,6-7,10H,2,5H2,1H3
- InChIKey: TUIQQXQMQKATFQ-UHFFFAOYSA-N
- ほほえんだ: CCCC1C2=CC=CC=C2C(=O)O1
計算された属性
- せいみつぶんしりょう: 176.08376
- どういたいしつりょう: 176.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
1(3H)-Isobenzofuranone, 3-propyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC71368-100mg |
1(3H)-Isobenzofuranone, 3-propyl- |
72424-08-9 | > 95% | 100mg |
$1074.00 | 2024-04-19 |
1(3H)-Isobenzofuranone, 3-propyl- 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
72424-08-9 (1(3H)-Isobenzofuranone, 3-propyl-) 関連製品
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
